Myrtanyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myrtanyl acetate is a natural product found in Angelica gigas with data available.

科学的研究の応用

Flavoring and Fragrance Applications

1. Flavoring Agent

Myrtanyl acetate is evaluated as a flavoring agent in food products. According to the European Food Safety Authority (EFSA), it has been tested for cytotoxicity and genotoxicity, showing no significant concerns at the concentrations typically used in food . This makes it a viable option for enhancing flavors in various culinary applications.

2. Fragrance Component

Due to its pleasant aroma, this compound is utilized in the formulation of perfumes and cosmetics. It contributes to the olfactory profile of products, providing a fresh and fruity scent that is appealing in personal care items.

Therapeutic Potential

Recent studies have suggested that this compound may possess therapeutic properties:

- Antimicrobial Activity : Research indicates that compounds related to this compound exhibit antimicrobial effects against various pathogens. This suggests potential applications in developing natural preservatives or antimicrobial agents for healthcare products .

- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory properties of myrtenyl derivatives, indicating that this compound might also contribute to reducing inflammation in biological systems .

Case Study 1: Flavoring Group Evaluation

In a comprehensive evaluation by EFSA, this compound was included among several flavoring substances assessed for safety. The findings indicated that it does not pose genotoxic risks at typical exposure levels . This evaluation supports its use in food products and highlights the importance of regulatory assessments in ensuring consumer safety.

Case Study 2: Antimicrobial Research

A study published in the Journal of Essential Oil Research examined the antimicrobial properties of essential oils containing this compound. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a natural preservative in food and cosmetic formulations .

Data Tables

The following tables summarize key findings related to this compound's applications:

化学反応の分析

Asymmetric Hydroboration and Transborylation

Myrtanyl borane derivatives serve as chiral catalysts in asymmetric reductions. A 2022 study demonstrated:

Reaction Setup

-

Substrate : 4-Phenyl-3-butyn-2-one

-

Catalyst : Myrtanyl borane (20 mol%)

-

Conditions : HBpin (1.1 eq.), 0°C

-

Outcome :

Product Yield Enantiomeric Excess (e.e.) Enantiofidelity (e.f.) (R)-4-Phenyl-3-butyn-2-ol 90% 80% 99%

This reaction proceeds via B-O/B-H transborylation , where myrtanyl borane transfers boron to the substrate, regenerating the catalyst through β-pinene hydroboration . Competing achiral pathways (e.g., HBpin-mediated reduction) are minimized due to faster β-pinene hydroboration kinetics .

Catalytic Amination with Secondary Amines

Myrtanyl acetate undergoes Pd-catalyzed amination to form bioactive amines:

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄

-

Amines : Morpholine, pyrrolidine, dimethylamine

-

Temperature : 80–100°C

Results :

| Amine | Product Structure | Yield | E:Z Selectivity |

|---|---|---|---|

| Morpholine | Myrtanyl-morpholine | 85% | 100:0 |

| Pyrrolidine | Myrtanyl-pyrrolidine | 78% | 100:0 |

| Dimethylamine | Myrtanyl-dimethylamine | 65% | 95:5 |

The reaction exhibits stereoelectronic control , favoring E-isomers due to steric hindrance from the bicyclic framework . Et₃N as an additive enhances yields by neutralizing HBr byproducts .

Hydrogenation and Transfer Hydrogenation

Au/ZrO₂ catalysts enable selective hydrogenation:

Substrate : this compound derivatives

Conditions : H₂ (1 atm), 120°C

Product Distribution :

| Catalyst | Conversion | Selectivity to Myrtanol | Imine Formation |

|---|---|---|---|

| Au/ZrO₂ | 98% | 75% | 15% |

| Au/CeO₂ | 85% | 60% | 25% |

| Au/La₂O₃ | 72% | 50% | 30% |

The acidic-basic sites on Au/ZrO₂ facilitate simultaneous dehydrogenation and hydrogen transfer, suppressing undesired imine byproducts .

Enzymatic and Biological Interactions

This compound inhibits biofilm formation in Staphylococcus aureus:

Biofilm Inhibition Data :

| Concentration (mg/mL) | Biofilm Inhibition | Metabolic Activity Reduction |

|---|---|---|

| 0.4 | 42.1% | 55% |

| 1.0 | 68.3% | 78% |

| 2.0 | 89.5% | 92% |

Mechanistic studies suggest disruption of quorum-sensing pathways via interactions with transmembrane proteins .

Stereochemical Considerations

This compound exists as cis and trans stereoisomers, with distinct physicochemical properties:

| Property | cis-Myrtanyl acetate | trans-Myrtanyl acetate |

|---|---|---|

| Kovats Retention Index | 1,240 | 1,260 |

| Boiling Point | 245°C | 248°C |

| Density (g/cm³) | 0.976 | 0.981 |

Steric effects in the bicyclic system dictate reactivity differences, particularly in catalytic cycles requiring spatial alignment .

特性

CAS番号 |

29021-36-1 |

|---|---|

分子式 |

C12H20O2 |

分子量 |

196.29 g/mol |

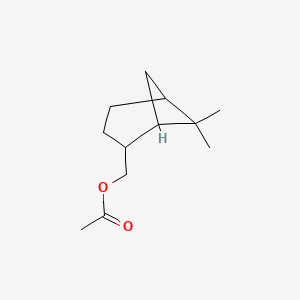

IUPAC名 |

(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3 |

InChIキー |

UWHRPSXEBAXLDR-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1CCC2CC1C2(C)C |

正規SMILES |

CC(=O)OCC1CCC2CC1C2(C)C |

Key on ui other cas no. |

29021-36-1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。